(E)-N-Benzyl-1-(thiophen-3-yl)methanimine
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Overview
Description
(E)-N-Benzyl-1-(thiophen-3-yl)methanimine is an organic compound characterized by the presence of a benzyl group attached to a thiophene ring through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Benzyl-1-(thiophen-3-yl)methanimine typically involves the condensation of benzylamine with thiophene-3-carbaldehyde under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the imine linkage. The reaction mixture is usually refluxed in an organic solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Benzyl-1-(thiophen-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The benzyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-N-Benzyl-1-(thiophen-3-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized thiophene derivatives.
Mechanism of Action
The mechanism of action of (E)-N-Benzyl-1-(thiophen-3-yl)methanimine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-Benzylideneaniline: Similar structure but lacks the thiophene ring.
N-Benzyl-1-(pyridin-3-yl)methanimine: Contains a pyridine ring instead of a thiophene ring.
N-Benzyl-1-(furan-3-yl)methanimine: Contains a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-Benzyl-1-(thiophen-3-yl)methanimine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
CAS No. |
34668-41-2 |
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Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
N-benzyl-1-thiophen-3-ylmethanimine |
InChI |
InChI=1S/C12H11NS/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12/h1-7,9-10H,8H2 |
InChI Key |
XDQUMDMJNPWKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CSC=C2 |
Origin of Product |
United States |
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